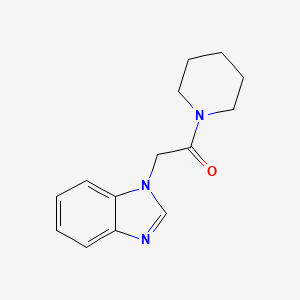

2-(1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one

Description

2-(1H-1,3-Benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one is a heterocyclic compound featuring a benzodiazolyl (benzimidazole) moiety linked via an ethanone bridge to a piperidine ring. The benzodiazolyl group contributes aromaticity and hydrogen-bonding capacity, while the piperidine ring enhances solubility and modulates steric interactions.

Properties

IUPAC Name |

2-(benzimidazol-1-yl)-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c18-14(16-8-4-1-5-9-16)10-17-11-15-12-6-2-3-7-13(12)17/h2-3,6-7,11H,1,4-5,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJIPJDBCPUJLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one typically involves the condensation of benzimidazole derivatives with piperidinyl ketones. One common method includes the reaction of 2-aminobenzimidazole with 1-piperidinyl-2-chloroethanone under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one is C14H17N3O, with a molecular weight of approximately 243.31 g/mol. The structure features a benzodiazole ring fused with a piperidine moiety, which is significant for its biological interactions.

Pharmacological Applications

1. Anticancer Activity

Research has indicated that benzodiazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies suggest that it may act through mechanisms involving the inhibition of specific kinases or transcription factors associated with tumor growth .

2. Antimicrobial Properties

Benzodiazole derivatives have also shown antimicrobial activity against several pathogens. This includes both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

3. Neuropharmacological Effects

The piperidine component of the compound suggests potential neuropharmacological applications. Research indicates that compounds with similar structures may exhibit anxiolytic or antidepressant effects by modulating neurotransmitter systems such as serotonin and dopamine . This area is particularly promising for developing treatments for anxiety disorders and depression.

Case Studies and Research Findings

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors like substituted piperidines and benzodiazoles. Optimization of these synthetic routes is crucial for enhancing yield and purity, especially for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structure Modifications

Table 1: Key Structural Analogs and Modifications

Key Observations :

Characterization :

- Spectroscopy : IR, $ ^1H $-NMR, and $ ^{13}C $-NMR confirm functional groups and regiochemistry (common in ).

- Mass Spectrometry : LCMS/ESI validates molecular weight (e.g., [M+H]$^+$ peaks in ).

Table 2: Reported Activities of Structural Analogs

Inference for Target Compound :

The benzodiazolyl-piperidine scaffold may share anthelmintic or enzyme-inhibitory activity, though specific data for the target compound requires further validation.

Biological Activity

2-(1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₃H₁₅N₃O

- Molecular Weight : 229.29 g/mol

- LogP : 1.49

- Polar Surface Area : 72 Ų

- Hydrogen Bond Acceptors : 3

- Hydrogen Bond Donors : 0

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its potential as an anti-cancer agent, antimicrobial properties, and neuroprotective effects.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, derivatives of benzodiazole have been shown to possess significant cytotoxic effects against several cancer cell lines.

The structure-activity relationship (SAR) indicated that modifications in the piperidine ring could enhance potency against these cell lines.

Antimicrobial Properties

Research has also explored the compound's antimicrobial effects, particularly against resistant strains of fungi such as Candida auris. The compound demonstrated notable antifungal activity with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 µg/mL for some derivatives.

These findings suggest a promising avenue for developing new antifungal agents based on this scaffold.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies indicate that benzodiazole derivatives can modulate neuroinflammatory responses and may protect neuronal cells from apoptosis induced by oxidative stress.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell signaling pathways.

- Disruption of Membrane Integrity : In antimicrobial studies, it was observed that the compound disrupts fungal cell membranes, leading to cell death.

Case Studies and Research Findings

Several case studies have reported on the efficacy and safety profile of this compound:

- Study on Cancer Cell Lines : A study demonstrated that the compound significantly reduced cell viability in various cancer cell lines through apoptosis induction.

- Antifungal Activity Assessment : In vitro tests against Candida auris showed that the compound effectively inhibited fungal growth and disrupted cellular integrity.

- Neuroprotection in Animal Models : Animal studies indicated that administration of the compound resulted in reduced markers of inflammation and oxidative stress in models of neurodegeneration.

Q & A

Q. Advanced Research Focus

Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., ATP-binding pockets).

MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors in benzimidazole) using MOE or Discovery Studio .

How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

Advanced Research Focus

Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies:

- Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls.

- Characterize purity : Validate compound integrity via LC-MS (>95% purity) and NMR (no residual solvents) .

- Dose-response curves : Perform triplicate experiments with statistical validation (p < 0.05) .

What spectroscopic techniques are most effective for characterizing this compound, and how are peaks interpreted?

Q. Basic Research Focus

- ¹H/¹³C NMR :

- IR Spectroscopy :

- C=O stretch: ~1680 cm⁻¹.

- N-H bend (benzimidazole): ~3400 cm⁻¹ .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 284.1521 (calculated for C₁₄H₁₆N₃O) .

What are the limitations of current pharmacological studies on this compound, and how can they be addressed?

Q. Advanced Research Focus

- Limitations :

- Lack of in vivo toxicity data.

- Limited target selectivity profiling.

- Solutions :

- Conduct ADMET studies in rodent models.

- Use CRISPR-Cas9 knockout models to validate target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.